molecular formula C16H14F5N3O B7636836 N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide

Cat. No. B7636836
M. Wt: 359.29 g/mol
InChI Key: KSXLNQMNUIGYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide, also known as DFEPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFEPA is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, leading to decreased phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound leads to decreased cell proliferation, increased apoptosis, and decreased phosphorylation of tau protein.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various diseases. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to decrease tau phosphorylation and improve cognitive function. In infectious diseases, this compound has been shown to decrease viral replication and improve viral clearance.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2 activity in vivo, and its low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects on other kinases.

Future Directions

For N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide research include the development of more potent and selective CK2 inhibitors, the investigation of the combination of this compound with other therapies, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of CK2 in other diseases, such as inflammation and metabolic disorders, should be further investigated to identify new therapeutic targets for this compound.

Synthesis Methods

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide can be synthesized by a multistep process involving the reaction of 2,6-difluoroaniline with ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, followed by reduction and acylation steps. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, CK2 is overexpressed, leading to increased cell proliferation, survival, and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, leading to the formation of neurofibrillary tangles. This compound has been shown to inhibit CK2 activity, leading to decreased tau phosphorylation and neuroprotection. In infectious diseases, CK2 is involved in the replication of viruses, including HIV and HCV. This compound has been shown to inhibit CK2 activity, leading to decreased viral replication.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F5N3O/c1-2-24(13-7-6-10(8-22-13)16(19,20)21)9-14(25)23-15-11(17)4-3-5-12(15)18/h3-8H,2,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXLNQMNUIGYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC=C1F)F)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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